molecular formula C13H20ClNO5S B2629790 4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide CAS No. 898645-83-5

4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2629790
M. Wt: 337.82
InChI Key: LHMCPDBZUUMTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(3-ethoxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C11H16ClNO3S . The compound has an average mass of 277.768 Da and a Monoisotopic mass of 277.053955 Da .


Physical And Chemical Properties Analysis

Some physical and chemical properties can be predicted based on the compound’s structure. For example, it has a density of 1.2±0.1 g/cm3, boiling point of 391.9±52.0 °C at 760 mmHg, and a flash point of 190.8±30.7 °C .

Scientific Research Applications

However, benzenesulfonamides, the class of compounds to which this molecule belongs, are widely used in various fields of scientific research. They are known for their biological activity and are used in the development of pharmaceuticals, particularly as carbonic anhydrase inhibitors.

    Anticancer and Antimicrobial Agents

    • Field : Medical and Pharmaceutical Research
    • Application : Benzenesulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents . They are particularly effective in inhibiting carbonic anhydrase IX, a gene overexpressed in many solid tumors .
    • Methods : The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and evaluation of their carbonic anhydrase IX inhibitory effect . The compounds were also evaluated for their anti-proliferative activity against breast cancer cell lines .
    • Results : Some of the synthesized compounds showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with high selectivity against breast cancer cell lines .

    Glioblastoma Treatment

    • Field : Neuro-Oncology
    • Application : Benzenesulfonamide analogs have been identified as kinase inhibitors with promising anticancer properties, particularly for the treatment of glioblastoma (GBM) .
    • Methods : The study involved the synthesis of known and novel benzenesulfonamide derivatives and investigation of their inhibitory activities in TrkA overexpressing cells .
    • Results : Some of the synthesized compounds showed acceptable binding energies with the active sites for human nerve growth factor receptor, TrkA .

    Carbonic Anhydrase Inhibitors

    • Field : Biochemistry
    • Application : Benzenesulfonamides have emerged as an important therapeutic class with various applications including antiglaucoma, anticonvulsants, and anticancer agents .

properties

IUPAC Name

4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO5S/c1-4-20-7-5-6-15-21(16,17)13-9-11(18-2)10(14)8-12(13)19-3/h8-9,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMCPDBZUUMTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide

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